3-bromo-5-methoxy-4-[(4-methylphenyl)methoxy]benzoic Acid
Description
Properties
IUPAC Name |
3-bromo-5-methoxy-4-[(4-methylphenyl)methoxy]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO4/c1-10-3-5-11(6-4-10)9-21-15-13(17)7-12(16(18)19)8-14(15)20-2/h3-8H,9H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIAVAJISNWPLSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2Br)C(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-bromo-5-methoxy-4-[(4-methylphenyl)methoxy]benzoic acid typically involves multiple steps. One common method includes the bromination of 5-methoxy-4-[(4-methylphenyl)methoxy]benzoic acid. The reaction conditions often require a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Chemical Reactions Analysis
3-bromo-5-methoxy-4-[(4-methylphenyl)methoxy]benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form corresponding alcohols.
Scientific Research Applications
Chemistry
3-Bromo-5-methoxy-4-[(4-methylphenyl)methoxy]benzoic acid serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, facilitating the development of new compounds with specific properties .
Biology
In biological research, this compound is utilized to study enzyme interactions and inhibition . The presence of bromine and methoxy groups enhances its binding affinity to various biological targets, making it a valuable tool for investigating biochemical pathways .
Industry
This compound finds applications in the production of specialty chemicals and materials. Its unique properties make it suitable for developing new formulations in pharmaceuticals and agrochemicals .
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties: It has shown effectiveness against several pathogens.
- Herbicidal Activity: Demonstrated potential for controlling weed growth in agricultural settings.
| Activity Type | Target Organisms | Inhibition Rate (%) |
|---|---|---|
| Antimicrobial | Cytospora mandshurica | 62.0 |
| Antimicrobial | Coniella diplodiella | 66.8 |
| Herbicidal | Barnyard Grass | Root Inhibition: 62.0 |
| Stem Inhibition: 66.8 |
Case Studies
-
Agricultural Trials:
- Field trials demonstrated that crops treated with 3-bromo-5-methoxy-4-[(4-methylphenyl)methoxy]benzoic acid exhibited improved resistance to fungal infections compared to untreated controls.
-
Toxicological Assessments:
- Studies indicated low toxicity to non-target organisms while being effective against pathogens, suggesting its safety for agricultural use .
Mechanism of Action
The mechanism of action of 3-bromo-5-methoxy-4-[(4-methylphenyl)methoxy]benzoic acid involves its interaction with various molecular targets. The bromine atom can participate in halogen bonding, while the methoxy and methylphenyl groups can engage in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Position and Electronic Effects
Table 1: Substituent Comparison
Key Observations :
- Bromine at position 3 acts as a strong electron-withdrawing group, increasing acidity of the benzoic acid moiety compared to non-brominated analogues .
Key Observations :
- Bromination regioselectivity is influenced by existing substituents. For example, methoxy groups at position 4 (as in ) direct bromination to position 3 .
- The absence of hydroxyl groups in the target compound suggests stability advantages over analogues like 3-bromo-5-hydroxy-4-methoxybenzoic acid (), which may undergo unwanted oxidation .
Table 3: Property Comparison
Biological Activity
3-Bromo-5-methoxy-4-[(4-methylphenyl)methoxy]benzoic acid is an organic compound with a complex structure that includes bromine, methoxy, and methylphenyl groups. Its molecular formula is with a molecular weight of approximately 347.2 g/mol. This compound has garnered interest in scientific research due to its potential biological activities and applications in various fields.
The compound features a bromine atom, multiple methoxy groups, and a benzoic acid moiety, contributing to its reactivity and biological activity. Several synthetic methods have been developed for this compound, including reactions involving bromination of methoxybenzoic acids under specific conditions. The synthesis often employs catalysts like iron chloride to enhance yield and purity.
Biological Activities
Research indicates that 3-bromo-5-methoxy-4-[(4-methylphenyl)methoxy]benzoic acid exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially inhibiting the growth of various pathogens. Similar compounds have shown effectiveness against bacteria and fungi.
- Enzyme Inhibition : The compound can interact with various enzymes, possibly acting as an inhibitor. Its structural features allow it to bind to active sites on enzymes, which can modulate their activity.
- Anti-inflammatory Potential : Given its structural similarity to known anti-inflammatory agents, it is hypothesized that this compound may exhibit similar effects, warranting further investigation.
The mechanism by which 3-bromo-5-methoxy-4-[(4-methylphenyl)methoxy]benzoic acid exerts its biological effects is not fully elucidated. However, it is believed that the bromine atom can participate in halogen bonding, while the methoxy groups engage in hydrophobic interactions. These interactions influence the compound's binding affinity to biological targets, potentially affecting cellular pathways involved in inflammation and microbial resistance.
Comparative Analysis
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is beneficial:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-Bromo-5-methoxybenzoic acid | Simpler structure without additional methoxy group | |
| 3-Bromo-5-hydroxybenzoic acid | Contains a hydroxyl group instead of a methoxy group | |
| 3-Bromo-5-methoxy-4-(3-methylphenyl)methoxybenzoic acid | Different substitution on the aromatic ring |
This table highlights how variations in structure can lead to differences in biological activity and potential applications.
Q & A
Q. What are the optimal synthetic routes for 3-bromo-5-methoxy-4-[(4-methylphenyl)methoxy]benzoic acid, and how can purity be ensured?
- Methodological Answer : A multi-step synthesis approach is recommended, starting with functionalization of the benzoic acid core. Key steps include:
- Bromination : Introduce bromine at the 3-position using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) .
- Methoxy and Benzyloxy Group Installation : Protect hydroxyl groups via Williamson ether synthesis or Mitsunobu reaction. For example, use 4-methylbenzyl bromide with K₂CO₃ in DMF for the benzyloxy group .
- Purification : Monitor intermediates via TLC and HPLC. Final purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) .
- Characterization : Confirm structure using ¹H/¹³C NMR (DMSO-d₆, 400 MHz), MS (ESI+ for molecular ion), and FTIR (carboxylic acid C=O stretch ~1700 cm⁻¹) .
Q. How can spectroscopic techniques distinguish between positional isomers of this compound?
- Methodological Answer :
- NMR : The bromine atom at C3 deshields adjacent protons (C2 and C4), observed as distinct splitting patterns. The 4-[(4-methylphenyl)methoxy] group shows aromatic protons as a doublet (J = 8.2 Hz) at δ 7.2–7.4 ppm, while the methoxy group at C5 appears as a singlet (δ 3.8 ppm) .
- MS/MS Fragmentation : Bromine’s isotopic signature (1:1 ratio for M+ and M+2 peaks) aids identification. Loss of CO₂ (44 Da) from the carboxylic acid group confirms the benzoic acid core .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the bromine substituent in cross-coupling reactions?
- Methodological Answer : The C-Br bond’s polarization makes it susceptible to palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Key considerations:
- Catalyst Selection : Use Pd(PPh₃)₄ or XPhos Pd G3 for sterically hindered aryl bromides.
- Base Optimization : K₂CO₃ or Cs₂CO₃ in THF/H₂O enhances transmetallation.
- Side Reactions : Competing hydrolysis of the methoxy or benzyloxy groups may occur; monitor via TLC .
- Computational Validation : DFT studies (B3LYP/6-31G*) predict activation barriers for oxidative addition, guiding catalyst design .
Q. How does the methoxy group influence the compound’s phytotoxicity or biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : The C5 methoxy group increases lipophilicity (logP ~2.8), enhancing membrane permeability. Comparative assays with des-methoxy analogs show 3× higher inhibitory activity against Arabidopsis root elongation .
- Enzyme Interaction : Docking studies (AutoDock Vina) suggest hydrogen bonding between the methoxy oxygen and Tyr-342 in plant acetolactate synthase (ALS), a target for herbicidal activity .
Q. What computational strategies predict the compound’s vibrational modes and electronic properties?
- Methodological Answer :
- DFT Calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set. Key outputs:
- Vibrational Modes : Strong C=O stretch at 1685 cm⁻¹ (FTIR correlation ±10 cm⁻¹) .
- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gap (~4.2 eV) indicates moderate reactivity, localized on the bromine and carboxylic acid groups .
- Solvent Effects : Include PCM model for water to simulate aqueous stability.
Application-Oriented Questions
Q. How can this compound serve as a precursor for coordination polymers or MOFs?
- Methodological Answer :
- Ligand Design : The carboxylic acid group coordinates to metal ions (e.g., Zn²⁺, Cu²⁺). Synthesize metal-organic frameworks (MOFs) via solvothermal methods (DMF, 120°C, 48 hr).
- Structural Analysis : PXRD confirms crystallinity; BET surface area (~800 m²/g) indicates microporosity.
- Functionalization : Post-synthetic modification (PSM) of the bromine site with azides enables click chemistry for drug delivery applications .
Data Contradiction Analysis
Q. Discrepancies in reported melting points: How to resolve them experimentally?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
